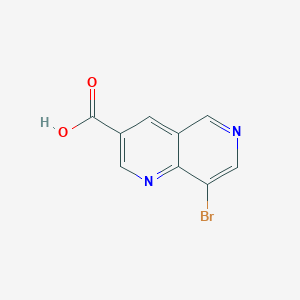

8-Bromo-1,6-naphthyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-1,6-naphthyridine-3-carboxylic acid is a class of heterocyclic compounds. It contains a fused system of two pyridine rings . The compounds containing the naphthyridine scaffold are found in natural products or can be obtained synthetically .

Synthesis Analysis

The properties and synthesis of 1,8-isomer derivatives were most often described, mainly due to nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), which was discovered by G. Lesher in 1962 and introduced into treatment in 1967 as an antibacterial drug . The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in the last 18 years .Molecular Structure Analysis

Naphthyridines are a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .Chemical Reactions Analysis

The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-1,6-naphthyridine-3-carboxylic acid can be found in various databases .Scientific Research Applications

Chemo-Selective Reactions

Research has highlighted the use of 8-Bromo-1,6-naphthyridine-3-carboxylic acid in chemo-selective Suzuki–Miyaura reactions. The reactions exhibit excellent chemo-selectivity favoring the bromide group and are significant in the synthesis of highly substituted naphthyridines (Y. S. Kumar & F. N. Khan, 2017).

Synthesis of Derivatives

The compound is integral in the synthesis of various derivatives, such as 4,6-Dioxo-1,4,6,7,8,9-hexahydropyrimido[4,5-b][1,6]naphthyridines, which showcases its utility in producing complex chemical structures (A. Deyanov & M. E. Konshin, 2005).

Amination Reactions

It's also used in amination reactions, like in the transformation of 3-bromo- and 4-bromo-1,6-naphthyridine, revealing the versatility of this compound in various chemical processes (W. Czuba & M. Woźniak, 2010).

Spectroscopic Studies

There are studies focused on the spectroscopic analysis of derivatives of 1,6-naphthyridines, including those related to 8-Bromo-1,6-naphthyridine-3-carboxylic acid. These studies are crucial in understanding the solvatochromic properties of these derivatives (M. Santo et al., 2003).

Synthesis of Fluoronaphthoic Acids

The compound is involved in the synthesis of fluoronaphthoic acids, a process that is important in the creation of biologically active compounds. This showcases its utility in the broader context of pharmaceutical chemistry (J. Tagat et al., 2002).

Luminescent Europium(III) Complexes

8-Bromo-1,6-naphthyridine-3-carboxylic acid derivatives have been utilized in synthesizing luminescent Europium(III) complexes, indicating potential applications in bioimaging and as pH probes (Chen Wei et al., 2016).

Antimicrobial and Antiviral Applications

Derivatives of 8-Bromo-1,6-naphthyridine-3-carboxylic acid have been synthesized and tested for antimicrobial activity. This indicates the potential of these compounds in pharmaceutical applications, particularly in developing new antimicrobial agents (V. K. Gurjar et al., 2020).

Copper-Catalyzed Amination

The compound's utility in copper-catalyzed amination of bromonaphthyridines is significant, offering an alternative route to functional, non-symmetric diamidonaphthyridines (C. Anderson et al., 2010).

Mechanism of Action

Target of Action

1,6-naphthyridines, the class of compounds to which it belongs, are known to be pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It is known that 1,6-naphthyridines interact with their targets to exert their pharmacological effects .

Biochemical Pathways

Given the broad range of pharmacological activities associated with 1,6-naphthyridines, it can be inferred that multiple pathways may be affected .

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant .

Result of Action

Given its pharmacological activities, it can be inferred that it may have a significant impact at the molecular and cellular levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-bromo-1,6-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-4-11-2-5-1-6(9(13)14)3-12-8(5)7/h1-4H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGSUQGOUGNXHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC=C(C2=NC=C1C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-1,6-naphthyridine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2370304.png)

![2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2370306.png)

![2-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2370307.png)

![1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2370310.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2370311.png)

![(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2370312.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide](/img/structure/B2370314.png)

![Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B2370315.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide](/img/structure/B2370318.png)

![3,9-dimethyl-7-(2-methylprop-2-enyl)-1-benzyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/no-structure.png)

![Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2370325.png)